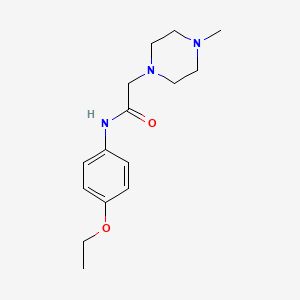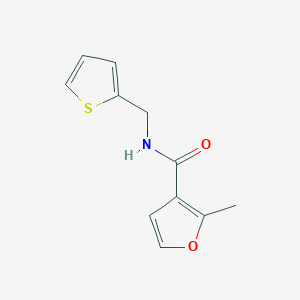
N-(4-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as EPM, is a synthetic compound that has been widely studied for its potential applications in biomedical research. EPM is a piperazine derivative and belongs to the class of acetamides.
Mechanism of Action
The exact mechanism of action of EPM is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters, including serotonin and dopamine. EPM has also been shown to have an affinity for sigma receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
EPM has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function, and enhance neuronal survival. EPM has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPM in lab experiments is its wide range of pharmacological activities. This makes it a useful tool for studying various physiological processes and disease states. However, one limitation of EPM is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on EPM. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. EPM has also been shown to have anti-tumor properties, and further research in this area may lead to the development of new cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of EPM and its potential applications in biomedical research.
Synthesis Methods
EPM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 4-methylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield EPM. Other methods involve the use of different reagents and catalysts.
Scientific Research Applications
EPM has been extensively studied for its potential applications in biomedical research. It has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. EPM has also been found to have neuroprotective and anti-tumor properties.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-14-6-4-13(5-7-14)16-15(19)12-18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXNWVNTZWBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)

![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)